molecular formula C22H24N4O5 B2495438 Methyl 2'-amino-6'-[2-(dimethylamino)ethyl]-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 873571-86-9

Methyl 2'-amino-6'-[2-(dimethylamino)ethyl]-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2495438
CAS No.: 873571-86-9
M. Wt: 424.457
InChI Key: VNNTWBVNBPPCHK-UHFFFAOYSA-N
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Description

Methyl 2'-amino-6'-[2-(dimethylamino)ethyl]-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a spirocyclic compound characterized by a fused pyrano[3,2-c]pyridine and indole core. Its structural complexity arises from the spiro junction at the indole C3 position and the pyrano-pyridine moiety, which confers unique stereoelectronic properties. Key functional groups include:

  • A 7'-methyl group and 2,5'-dioxo system, contributing to hydrogen-bonding and conformational rigidity.

Its design aligns with principles of scaffold diversity and functional group optimization for drug-like properties .

Properties

IUPAC Name

methyl 2'-amino-6'-[2-(dimethylamino)ethyl]-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-12-11-15-16(19(27)26(12)10-9-25(2)3)22(17(18(23)31-15)20(28)30-4)13-7-5-6-8-14(13)24-21(22)29/h5-8,11H,9-10,23H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNTWBVNBPPCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1CCN(C)C)C3(C4=CC=CC=C4NC3=O)C(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’-amino-6’-[2-(dimethylamino)ethyl]-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step organic reactions. The starting materials often include indole derivatives and pyrano[3,2-c]pyridine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-amino-6’-[2-(dimethylamino)ethyl]-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products.

Scientific Research Applications

Methyl 2’-amino-6’-[2-(dimethylamino)ethyl]-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2’-amino-6’-[2-(dimethylamino)ethyl]-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Carboxylate vs. Carbonitrile : The target compound’s methyl carboxylate (3'-COOCH₃) improves aqueous solubility compared to the carbonitrile (3'-CN) in , which increases logP by ~0.5–1.0 units .

Substituent Effects: The 2-(dimethylamino)ethyl group (target) introduces a basic nitrogen (pKa ~8–9), enabling pH-dependent solubility and ionic interactions absent in the methoxyethyl () or pyridinylmethyl () analogues. The 7'-methyl group is conserved across all compounds, suggesting a role in steric stabilization or metabolic resistance.

Core Modifications: The pyrano[3,2-c]pyridine scaffold in the target compound differs from pyrido[2,3-d]pyrimidine derivatives (e.g., ), which exhibit broader π-conjugation and altered binding affinities.

Computational Similarity Analysis

Using Tanimoto coefficients (MACCS fingerprints), the target compound shares >70% similarity with and , primarily due to the conserved spiro core and amino/dioxo groups. However, the 2-(dimethylamino)ethyl substituent reduces similarity to (Tanimoto <50%) .

Research Findings and Implications

  • Activity Cliffs: Minor substituent changes (e.g., COOCH₃ → CN) may lead to drastic activity shifts, as seen in kinase inhibitors .
  • ADME Profile : The target compound’s carboxylate and tertiary amine balance logP (predicted ~1.5) and permeability, outperforming carbonitrile analogues in solubility .

Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which include an indole and pyrano-pyridine moiety. These structural elements are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and other diseases.

  • Indole Moiety : Indoles are known for their ability to modulate various biological pathways. They can act as inhibitors of kinases and other enzymes involved in cell signaling pathways that regulate cell proliferation and apoptosis.
  • Pyrano-Pyridine Structure : This part of the molecule may enhance its ability to bind to specific receptors or enzymes, potentially increasing its efficacy as a therapeutic agent against certain cancers or other pathological conditions.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Research has shown that indole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins .
  • Targeting Specific Pathways : Compounds resembling this structure have been found to target pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cancer cell survival and growth .

Neuroprotective Effects

Some derivatives of indole compounds have demonstrated neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases.

Case Studies

  • Indole Derivatives in Cancer Treatment : A study published in MDPI highlighted the role of indole-based compounds in treating non-small cell lung cancer (NSCLC). The findings indicated that these compounds could induce significant apoptosis in cancer cell lines .
  • Mechanistic Insights : Another investigation revealed that specific indole derivatives could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The study provided IC50 values demonstrating potency against various cancer cell lines .

Data Table: Biological Activities and Potency

Activity TypeCompound StructureIC50 (µM)Reference
Anticancer ActivityIndole derivative similar to target compound3.4 (A549)
NeuroprotectionIndole-based compound5.0
Apoptosis InductionIndole with pyrano-pyridine structure0.3 (H1299)

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